Testosterone hemisuccinate

Overview

Description

. Testosterone succinate is used in various scientific and medical applications due to its unique properties and effects.

Mechanism of Action

Target of Action

Testosterone hemisuccinate primarily targets the androgen receptors . These receptors are expressed in numerous tissues throughout the body, including reproductive tissues, skeletal muscle, and the nervous system . The interaction of testosterone with these receptors is crucial for the development and maintenance of masculine sex organs and secondary sexual characteristics .

Mode of Action

This compound, like testosterone, binds to androgen receptors, forming a receptor-ligand complex . This complex then localizes to the nucleus and acts as a DNA-binding transcription factor , regulating gene expression . This regulation of gene expression leads to the growth and development of masculine sex organs and secondary sexual characteristics .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the canonical androgen production pathway , where it plays a critical role in the production of testosterone . The compound is also involved in the regulation of the activity of nitric oxygen synthase and phosphodiesterase type 5 . These enzymes play crucial roles in various physiological processes, including the regulation of blood flow and cellular signaling.

Result of Action

The action of this compound at the molecular and cellular level results in a range of effects. It stimulates the growth and development of masculine sex organs, increases muscle strength, and promotes hair growth . At the cellular level, it influences the proliferation, survival, and differentiation of various cell types, including satellite cells in muscles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, latitude has been found to be a strong positive predictor of mean testosterone levels in males across major vertebrate groups . Furthermore, endocrine-disrupting compounds (EDCs) present in the environment can interfere with the hormonal system and affect the action of this compound .

Biochemical Analysis

Biochemical Properties

Testosterone Hemisuccinate interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of androgens, which are essential for the development and maintenance of specific reproductive tissues such as the testis, prostate, and seminal vesicle . The action of this compound in target cells depends on the amount of steroid that can penetrate into the cells, the extent of metabolic conversion within the cells, and the interactions with the receptor proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it modulates cardiac contraction and calcium homeostasis at the cellular level .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . In the human male, testosterone is the major circulating androgen, and more than 95% is secreted by the testis .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Testosterone succinate is synthesized by esterifying testosterone with succinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of testosterone succinate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes the purification of the final product through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Testosterone succinate undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of testosterone succinate to its oxidized form using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert testosterone succinate back to testosterone using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Lithium aluminum hydride; anhydrous conditions.

Substitution: Halogens, alkylating agents; various solvents and temperatures.

Major Products Formed:

Oxidation: Oxidized derivatives of testosterone succinate.

Reduction: Testosterone.

Substitution: Substituted derivatives of testosterone succinate.

Scientific Research Applications

Testosterone succinate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential therapeutic uses in hormone replacement therapy and treatment of certain medical conditions.

Industry: Utilized in the development of pharmaceuticals and as a component in various industrial processes

Comparison with Similar Compounds

- Testosterone cypionate

- Testosterone enanthate

- Testosterone undecanoate

Comparison: Testosterone succinate is unique due to its esterification with succinic acid, which affects its solubility, absorption, and duration of action compared to other testosterone esters. For example, testosterone cypionate and testosterone enanthate have different ester chains, leading to variations in their pharmacokinetics and clinical applications .

Biological Activity

Testosterone hemisuccinate is a synthetic derivative of testosterone, designed to enhance its solubility and bioavailability. It is primarily used in research contexts and has been explored for various therapeutic applications. This article delves into the biological activity, mechanisms, and clinical implications of this compound, supported by data tables and relevant case studies.

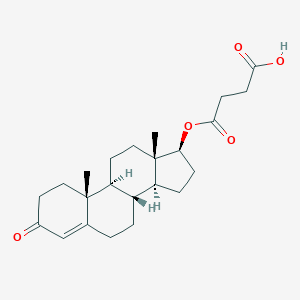

- Chemical Formula : C23H32O5

- Molecular Weight : 388.497 g/mol

- DrugBank ID : DB00624

- Synonyms : Testosterone 17-hemisuccinate, Testosterone succinate

This compound acts as an androgen receptor agonist , similar to testosterone. Upon administration, it binds to androgen receptors, leading to the activation of gene expression associated with male sexual characteristics and reproductive functions. The compound's structure allows for improved pharmacokinetics compared to testosterone itself, potentially enhancing its therapeutic efficacy.

Pharmacodynamics

- Absorption : this compound exhibits improved absorption characteristics due to its esterified form.

- Bioavailability : Approximately 10% bioavailable when administered topically.

- Half-life : Variable, ranging from 10 to 100 minutes depending on the administration route.

Metabolism

This compound is metabolized similarly to testosterone, primarily through pathways involving:

- CYP450 enzymes : Such as CYP3A4 and CYP2B6.

- Active metabolites : Including dihydrotestosterone (DHT) and estradiol.

Immunogenicity Studies

A study explored the immunogenicity of this compound derivatives conjugated with proteins for potential use as immunogens in assays. The results indicated that:

- Conjugates linked to porcine thyroglobulin (PT) generated higher antiserum titers compared to other conjugates.

- Cross-reactivity with DHT was observed in the range of 22% to 100%, suggesting significant potential for specific assay development using these derivatives .

Case Studies and Clinical Trials

Various clinical trials have investigated the effects of this compound on different biological parameters:

- Weight Gain in Reproductive Organs : Administration of testosterone derivatives has shown significant increases in seminal vesicle weight while reducing thymus weight in animal models, indicating androgenic effects on reproductive tissues .

- Nanomedicine Applications : Research has demonstrated the potential of this compound in nanomedicine, where it is linked to nanoparticles for targeted drug delivery systems aimed at enhancing therapeutic outcomes while minimizing side effects .

Comparative Biological Activity

The following table summarizes the biological activities and effects of this compound compared to other testosterone derivatives:

| Compound | Biological Activity | Observations |

|---|---|---|

| Testosterone | Androgen receptor agonist | Promotes masculine characteristics; wide therapeutic index |

| This compound | Enhanced solubility and bioavailability | Improved pharmacokinetics; potential for targeted therapies |

| Testosterone 17-isobutyrate | Increases seminal vesicle weight | Significant androgenic effects noted in controlled studies |

Properties

IUPAC Name |

4-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O5/c1-22-11-9-15(24)13-14(22)3-4-16-17-5-6-19(23(17,2)12-10-18(16)22)28-21(27)8-7-20(25)26/h13,16-19H,3-12H2,1-2H3,(H,25,26)/t16-,17-,18-,19-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQNBXFUHQZFOE-VYAQIDIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC(=O)O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC(=O)O)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966457 | |

| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-15-3 | |

| Record name | Testosterone 17-hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Testosterone-17-succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Testosterone succinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08619 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Oxo-4-[(3-oxoandrost-4-en-17-yl)oxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17β-hydroxyandrost-4-en-3-one hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TESTOSTERONE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4114I54YIH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

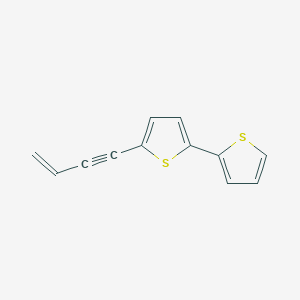

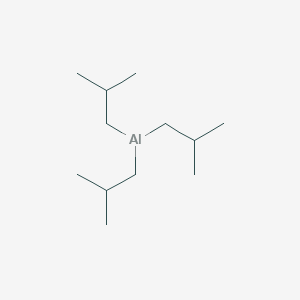

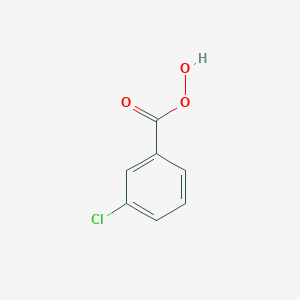

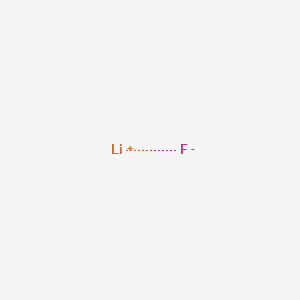

Feasible Synthetic Routes

Q1: How does testosterone hemisuccinate differ from testosterone in terms of its interaction with bacterial cells?

A: this compound, a negatively charged derivative of testosterone, exhibits distinct interactions with bacterial cells compared to its parent compound. Studies have shown that the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa is significantly less permeable to this compound than to testosterone, which is strongly hydrophobic []. This difference in permeability suggests that the negative charge on this compound hinders its diffusion across the lipid bilayer of the bacterial outer membrane. Conversely, the uncharged testosterone molecule can readily penetrate the hydrophobic environment of the membrane. This finding highlights the importance of lipophilicity in determining a molecule's ability to traverse bacterial cell envelopes.

Q2: What structural modifications were made to testosterone to synthesize this compound, and how do these changes affect its properties?

A: this compound is synthesized by esterifying the 17β-hydroxyl group of testosterone with succinic anhydride. This modification introduces a succinyl group, which contains a carboxylic acid moiety, onto the testosterone molecule []. The presence of this carboxylic acid group imparts a negative charge to this compound at physiological pH, making it more water-soluble than the highly hydrophobic testosterone. This increased water solubility can be advantageous for certain applications, such as formulating the compound for intravenous administration.

Q3: Can this compound be used as a probe to study the permeability of bacterial outer membranes?

A: Yes, this compound can serve as a valuable probe for investigating alterations in the outer membrane of Gram-negative bacteria []. By coupling its influx into the cell with the activity of an intracellular enzyme, 3-oxosteroid δ1-dehydrogenase, researchers can measure the diffusion rates of this compound across the bacterial membrane. This technique has been used to demonstrate that mutations affecting lipopolysaccharide structure or porin composition in P. aeruginosa lead to increased permeability to this compound []. Such studies highlight the utility of this compound in probing the barrier function of bacterial outer membranes.

Q4: Are there any documented applications of this compound in the development of radioimmunoassays?

A: Yes, this compound has been successfully employed in the development of radioimmunoassays (RIAs) for various hormones. For instance, researchers have synthesized a this compound-bovine serum albumin conjugate and used it to generate antiserum in rabbits []. This antiserum formed the basis of a specific RIA for measuring plasma 19-nortestosterone levels, demonstrating the feasibility of using this compound derivatives in immunoassay development.

Q5: How does the presence of this compound influence the catalytic activity of neocarzinostatin, an antitumor protein?

A: Studies have explored the interaction between this compound and neocarzinostatin, an enediyne antitumor antibiotic, to create hybrid biocatalysts. Researchers synthesized an iron(III)-porphyrin-testosterone conjugate and complexed it with a neocarzinostatin variant (NCS-3.24) []. This artificial metalloenzyme demonstrated catalytic activity in the chemoselective and enantioselective sulfoxidation of thioanisole by hydrogen peroxide. Molecular modeling studies suggested that the binding affinity of the conjugate to NCS-3.24 was enhanced by a synergistic interaction between the steroid moiety and the porphyrin macrocycle within the protein's binding site. This example highlights the potential of using this compound derivatives in the design of novel biocatalysts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.